Methyl (2S)-2-aminohex-5-ynoate;hydrochloride
CAS No.: 1379445-19-8
Cat. No.: VC4618340
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379445-19-8 |
|---|---|
| Molecular Formula | C7H12ClNO2 |
| Molecular Weight | 177.63 |
| IUPAC Name | methyl (2S)-2-aminohex-5-ynoate;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H/t6-;/m0./s1 |
| Standard InChI Key | AUVQEMCYWHTHLQ-RGMNGODLSA-N |
| SMILES | COC(=O)C(CCC#C)N.Cl |
Introduction
Chemical Identity and Structural Features
Methyl (2S)-2-aminohex-5-ynoate hydrochloride belongs to the class of non-proteinogenic amino acids. Its structure features:
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A stereospecific (2S)-configuration at the α-carbon, critical for chiral recognition in biological systems.
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A terminal alkyne group at the C5 position, enabling click chemistry applications.
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A methyl ester protecting group, enhancing solubility in organic solvents.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 177.63–178 Da | |
| CAS Registry Number | 1379445-19-8 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 4 |
The compound’s stereochemistry is confirmed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic peaks corresponding to the α-proton (δ 4.01 ppm) and alkyne proton (δ 2.76 ppm) .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves asymmetric catalysis or chiral pool strategies. A reported method employs:
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Deprotection of Benzophenone Imines: Intermediate amines are generated via acid hydrolysis (e.g., HCl in tetrahydrofuran), yielding the free amino ester .
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Alkyne Introduction: Sonogashira coupling or nucleophilic substitution installs the terminal alkyne group.
Critical Reaction Conditions:
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Solvent Systems: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their inertness .
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Catalysts: Palladium complexes facilitate alkyne coupling reactions .
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Purification: Flash chromatography (hexanes/ethyl acetate) achieves >95% purity .
Spectroscopic Characterization
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NMR: Key signals include the methyl ester singlet (δ 3.63 ppm) and alkyne proton (δ 2.76 ppm) .
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Mass Spectrometry: LTQ-MS analysis confirms the molecular ion peak at m/z 178 .
Physicochemical Properties
Table 2: Experimental and Calculated Properties
| Parameter | Value | Method/Source |
|---|---|---|
| LogP | 0.17 | Computational |
| Polar Surface Area | 52 Ų | XLogP3 |
| Melting Point | Not reported | — |
| Solubility | Organic solvents | Empirical |
The compound’s low LogP indicates moderate lipophilicity, suitable for cell-permeable prodrug designs. Its instability in aqueous media (pH < 4) necessitates storage at −20°C under inert atmospheres .
Applications in Chemical Biology
Bioconjugation and Peptide Engineering
The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. For example:
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Peptide Labeling: Incorporation into peptide backbones allows site-specific attachment of fluorophores or affinity tags .
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Proteomic Probes: Alkyne-functionalized amino acids serve as metabolic labels for tracking protein synthesis .
Pharmaceutical Intermediate
As a chiral building block, this compound aids in synthesizing:
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Kinase Inhibitors: Alkyne groups facilitate late-stage diversification via click chemistry.
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Anticancer Agents: Structural analogs show promise in preclinical models .
| Supplier | Purity | Pack Size | Price (USD) |
|---|---|---|---|
| Enamine US | 95% | 100 mg | 515 |
| SIA Enamine | 95% | 1 g | 1,485 |
Prices scale nonlinearly, reflecting synthesis complexity and chiral purity requirements .
Future Directions
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Stability Studies: Investigating degradation pathways under physiological conditions.
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Scalable Synthesis: Developing continuous-flow methods to reduce production costs.
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In Vivo Applications: Assessing pharmacokinetics in animal models.
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